molecular formula C21H16N2O3S B2429995 4-acetamidophenyl 10H-phenothiazine-10-carboxylate CAS No. 898472-19-0

4-acetamidophenyl 10H-phenothiazine-10-carboxylate

Cat. No.: B2429995
CAS No.: 898472-19-0
M. Wt: 376.43
InChI Key: XHHRBKJTTDZLCB-UHFFFAOYSA-N
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Description

4-acetamidophenyl 10H-phenothiazine-10-carboxylate is a compound that combines the structural features of phenothiazine and acetamidophenyl groups. Phenothiazine is a heterocyclic compound known for its diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 10H-phenothiazine-10-carboxylate typically involves the reaction of 4-acetamidophenol with 10H-phenothiazine-10-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-acetamidophenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .

Scientific Research Applications

4-acetamidophenyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamidophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of the acetamidophenyl group, which enhances its chemical stability and potential biological activity. This modification can lead to improved pharmacokinetic properties and a broader spectrum of applications compared to its parent compound and other derivatives .

Properties

IUPAC Name

(4-acetamidophenyl) phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHRBKJTTDZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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